molecular formula C15H18ClNO4S B15180508 Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate CAS No. 61548-69-4

Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate

Cat. No.: B15180508
CAS No.: 61548-69-4
M. Wt: 343.8 g/mol
InChI Key: BMHAIPGYXFPWBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is a heterocyclic aromatic compound with a thiopyrylium core. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylthiopyrylium salt under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired thiopyrylium compound. The reaction conditions often include the use of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiopyrylium derivatives.

Scientific Research Applications

Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in photodynamic therapy due to its unique electronic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate involves its interaction with molecular targets through its aromatic and electronic properties. The compound can intercalate into DNA, disrupting its function, or interact with cellular membranes, affecting their permeability. These interactions are mediated by the compound’s ability to undergo redox reactions and form reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diphenyl-, perchlorate
  • Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diethyl-, perchlorate

Uniqueness

Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in organic semiconductors and photodynamic therapy.

Properties

CAS No.

61548-69-4

Molecular Formula

C15H18ClNO4S

Molecular Weight

343.8 g/mol

IUPAC Name

[4-(2,6-dimethylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate

InChI

InChI=1S/C15H18NS.ClHO4/c1-11-9-14(10-12(2)17-11)13-5-7-15(8-6-13)16(3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BMHAIPGYXFPWBU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C2C=CC(=[N+](C)C)C=C2)C=C(S1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.